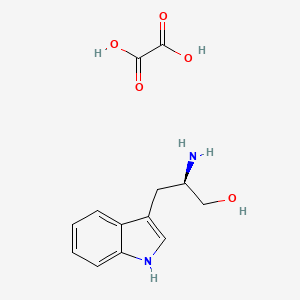
3-N-Cbz-amino-2,6-Dioxo-piperidine
Vue d'ensemble
Description
3-N-Cbz-amino-2,6-Dioxo-piperidine, also known as benzyl (3R)-2,6-dioxo-3-piperidinylcarbamate, is a compound with the molecular formula C₁₃H₁₄N₂O₄. It is a derivative of piperidine and is characterized by the presence of a carbamate group. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties .
Applications De Recherche Scientifique
3-N-Cbz-amino-2,6-Dioxo-piperidine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mécanisme D'action
Target of Action
It is mentioned that this compound is a specialty product for proteomics research , suggesting that it may interact with proteins or peptides in the body.
Mode of Action
Given its use in proteomics research , it’s plausible that it may interact with proteins or peptides, possibly influencing their structure or function.
Result of Action
Analyse Biochimique
Biochemical Properties
3-N-Cbz-amino-2,6-Dioxo-piperidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with carbamate enzymes, influencing their activity. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions. This compound’s ability to form stable complexes with proteins makes it a valuable tool in biochemical studies .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of certain genes involved in metabolic pathways, leading to altered cellular metabolism. Additionally, this compound can impact cell signaling pathways, thereby influencing cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to specific sites on enzymes and proteins, leading to inhibition or activation of their functions. This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins. The binding interactions of this compound with biomolecules are crucial for its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can have lasting effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes. For example, it can influence the activity of enzymes involved in the citric acid cycle, leading to changes in metabolic flux and metabolite levels. The compound’s involvement in these pathways highlights its importance in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. The compound is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, this compound can accumulate in specific tissues or compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is crucial for its interaction with biomolecules and its role in cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-N-Cbz-amino-2,6-Dioxo-piperidine typically involves the reaction of piperidine derivatives with benzyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Protection of the amine group: The amine group of the piperidine derivative is protected using benzyl chloroformate.
Formation of the carbamate: The protected amine reacts with a suitable reagent to form the carbamate group.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized for maximum yield and purity. The process includes:
Batch or continuous flow reactors: These reactors are used to control the reaction parameters precisely.
Purification and isolation: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the compound
Analyse Des Réactions Chimiques
Types of Reactions: 3-N-Cbz-amino-2,6-Dioxo-piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The carbamate group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides
Major Products Formed:
Oxidation products: Various oxidized derivatives depending on the reaction conditions.
Reduction products: Reduced forms of the original compound with modified functional groups.
Substitution products: Compounds with new functional groups replacing the carbamate group
Comparaison Avec Des Composés Similaires
3-N-Cbz-amino-2,6-Dioxo-piperidine: Unique due to its specific carbamate group and piperidine backbone.
Benzyl (2,6-dioxopiperidin-3-yl)carbamate: Similar structure but may have different stereochemistry.
2-(Benzyloxycarbonylamino)glutarimide: Another related compound with a different backbone structure
Uniqueness: this compound stands out due to its specific chemical structure, which imparts unique reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in research and industry .
Propriétés
IUPAC Name |
benzyl N-(2,6-dioxopiperidin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c16-11-7-6-10(12(17)15-11)14-13(18)19-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,18)(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFWWAGUYKLJRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370748 | |
| Record name | 3-N-Cbz-amino-2,6-Dioxo-piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24666-55-5 | |
| Record name | 3-N-Cbz-amino-2,6-Dioxo-piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















